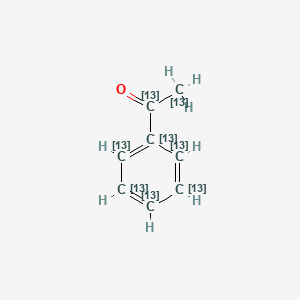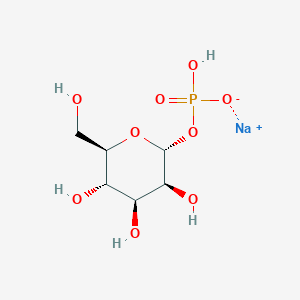
Acetophenone-13C8
Descripción general
Descripción
Acetophenone-13C8 is a stable isotope-labeled form of acetophenone, where the carbon atoms are enriched with the isotope carbon-13. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetophenone-13C8 can be synthesized through various methods, including the isotopic labeling of acetophenone using carbon-13 enriched reagents. The reaction typically involves the use of 13C-enriched precursors and specific reaction conditions to ensure the incorporation of the carbon-13 isotope into the acetophenone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and consistency of the labeled compound, making it suitable for various research applications.
Análisis De Reacciones Químicas
Types of Reactions: Acetophenone-13C8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Ethylbenzene and other reduced derivatives.
Substitution: Halogenated acetophenones and other substituted products.
Aplicaciones Científicas De Investigación
Acetophenone-13C8 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking of metabolic pathways and biochemical processes. It is commonly employed in:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Enhancing the understanding of chemical processes and improving product formulations.
Mecanismo De Acción
The mechanism by which Acetophenone-13C8 exerts its effects depends on the specific application. In metabolic studies, the labeled carbon atoms enable researchers to trace the incorporation of acetophenone into various biochemical pathways. The molecular targets and pathways involved include enzymes and intermediates in metabolic processes.
Comparación Con Compuestos Similares
Acetophenone-13C8 is compared with other similar compounds, such as:
Acetophenone: The non-labeled form of acetophenone.
Ethylbenzene: A related compound with similar applications.
Benzoic Acid: A product of acetophenone oxidation.
Uniqueness: this compound's uniqueness lies in its isotopic labeling, which provides enhanced precision in research applications compared to non-labeled compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2-13C2)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-LLXNCONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.090 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)




